Bienvenue dans la boutique en ligne BenchChem!

Cloperidone

CYP2C9 inhibition Cytochrome P450 Drug metabolism

Sourcing Cloperidone (CAS 525-26-8) for research? This quinazolinedione is the definitive tool for protocols requiring dual CYP2C9 inhibition (IC50 17.7 μM) and sedative CNS pharmacology. Unlike generic antipsychotics (haloperidol, clozapine) or pure CYP2C9 inhibitors (vatalanib), Cloperidone uniquely bridges both domains, essential for structure-activity relationship studies, hepatotoxicity profiling in HepG2 cells, and scaffold-hopping for non-dopaminergic sedatives. Ensure your study's validity with the only compound offering this precise pharmacological intersection. Request a quote for high-purity, analytical-grade material for your lab today.

Molecular Formula C21H23ClN4O2
Molecular Weight 398.9 g/mol
CAS No. 525-26-8
Cat. No. B3343409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloperidone
CAS525-26-8
Molecular FormulaC21H23ClN4O2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl
InChIInChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28)
InChIKeyFXZJKVODWNYPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloperidone (CAS 525-26-8) for Research Procurement: Quinazolinedione Sedative and CYP2C9 Inhibitor


Cloperidone (hydrochloride, CAS 525-26-8; free base CAS 4052-13-5) is a quinazolinedione derivative first reported in 1965 by Miles Laboratories, characterized by sedative and antihypertensive properties demonstrated in animal behavioral models [1]. Recent studies have identified cloperidone as an inhibitor of cytochrome P450 2C9 (CYP2C9), with an IC50 of 17.7 μM in supersome assays [2]. The compound is not an approved drug and remains an experimental research compound [1], available solely for laboratory investigation from specialized chemical suppliers.

Why Cloperidone Cannot Be Replaced by Typical Antipsychotics or Other CYP2C9 Inhibitors in Experimental Research


Cloperidone occupies a distinct research niche defined by two intersecting pharmacological domains—a quinazolinedione scaffold conferring sedative activity in animal models [1] and a unique CYP2C9 inhibition profile [2]—that together preclude substitution with any single alternative compound. Typical antipsychotics such as haloperidol (butyrophenone class) or clozapine (dibenzodiazepine class) lack both the quinazolinedione core structure and cloperidone's specific CYP2C9 inhibitory potency. Conversely, alternative CYP2C9 inhibitors such as vatalanib (IC50 = 0.067 μM) [2] or sulfaphenazole lack the sedative CNS pharmacology of cloperidone. Research protocols requiring investigation of quinazolinedione sedatives, structural characterization of quinazoline-2,4-dione derivatives, or CYP2C9 inhibition in tandem with CNS activity therefore demand cloperidone specifically; no generic substitution yields equivalent experimental outcomes.

Cloperidone Quantitative Evidence: Head-to-Head and Cross-Study Comparator Data


CYP2C9 Inhibition Potency: Cloperidone vs. Vatalanib and Other Inhibitors

In a machine learning-driven screening study, cloperidone was experimentally validated as a CYP2C9 inhibitor with an IC50 of 17.7 μM in supersome assays [1]. This potency was compared head-to-head with vatalanib, identified as the strongest inhibitor in the panel with an IC50 of 0.067 μM [1]. Cloperidone's potency is approximately 264-fold weaker than vatalanib but substantially stronger than sertindole (IC50 = 40-85 μM range) [1].

CYP2C9 inhibition Cytochrome P450 Drug metabolism

Cellular Cytotoxicity on CYP2C9-Expressing HepG2 Cells: Cloperidone vs. Panel of Eight Inhibitors

The same study evaluated cytotoxicity of cloperidone on HepG2 cells expressing human CYP2C9. At 10 μM concentration, cloperidone reduced cell viability to 60% after 24-hour exposure [1]. This cytotoxicity was compared against sertindole, asapiprant, ticagrelor, duvelisib, dasatinib, bifeprofen, and piriqualone in the same experimental series [1].

Hepatotoxicity Cell viability CYP2C9-expressing HepG2

Chemical Class Distinction: Quinazolinedione vs. Butyrophenone Antipsychotics

Cloperidone belongs to the quinazolinedione chemical class (3-substituted 2,4(1H,3H)-quinazolinedione), first reported in 1965 [1]. This scaffold is structurally distinct from butyrophenone antipsychotics (e.g., haloperidol) and dibenzodiazepines (e.g., clozapine). The quinazolinedione core is associated with sedative and antihypertensive properties demonstrated in dogs, cats, and mice [1], whereas butyrophenones act primarily via dopamine D2 receptor antagonism [2].

Chemical scaffold Quinazolinedione Butyrophenone Structure-activity relationship

CYP2C9-Mediated Metabolite Characterization: Cloperidone Metabolism Profiling

Metabolism assays performed in the same study characterized specific metabolites of cloperidone produced by CYP2C9, alongside abemaciclib, vatalanib, and tarafenacin [1]. This metabolite characterization distinguishes cloperidone from other CYP2C9 inhibitors whose metabolic pathways may differ or remain uncharacterized under identical experimental conditions.

Drug metabolism CYP2C9 metabolites In vitro metabolism

Commercial Availability and Regulatory Status: Research-Only Compound

Cloperidone is not an FDA-approved drug and remains exclusively an experimental compound for research use only [1]. This status differentiates it from clinically approved antipsychotics such as haloperidol (FDA-approved 1967) and clozapine (FDA-approved 1989), which are available as pharmaceutical-grade therapeutics [2]. Cloperidone hydrochloride (CAS 525-26-8) is supplied by specialty chemical vendors for laboratory research applications .

Research chemical Non-clinical Experimental compound Procurement

In Vivo Sedative and Behavioral Activity in Animal Models

Cloperidone's sedative and antihypertensive properties were originally characterized in 1965 using behavioral studies in dogs and cats, plus motor coordination and locomotor activity assays in mice [1]. While no direct head-to-head comparison with haloperidol or clozapine exists in the public literature, the animal model evidence supports classification as a CNS-active sedative distinct from the antipsychotic mechanism of butyrophenones.

Sedative Locomotor activity Animal behavior CNS pharmacology

Cloperidone Research Applications: Evidence-Based Scenarios for Procurement


CYP2C9 Inhibition Studies Requiring Moderate Potency Probe

Researchers conducting cytochrome P450 inhibition screens can use cloperidone as a moderately potent CYP2C9 inhibitor (IC50 = 17.7 μM) that bridges the potency gap between ultra-potent inhibitors (e.g., vatalanib, IC50 = 0.067 μM) and weak inhibitors (e.g., sertindole, IC50 = 40-85 μM). This intermediate potency tier is valuable for concentration-response profiling and structure-activity relationship studies across CYP2C9 inhibitor panels [1].

Quinazolinedione Scaffold Structure-Activity Relationship Investigations

Cloperidone serves as a reference compound for medicinal chemistry programs investigating quinazoline-2,4-dione derivatives. Its established synthesis route and characterized sedative activity in animal models [1] make it suitable for scaffold-hopping studies, analog development, or investigations into the structural determinants of CNS activity within this chemical class.

CYP2C9-Mediated Drug Metabolism and Metabolite Characterization Studies

Cloperidone's CYP2C9-mediated metabolites have been characterized alongside abemaciclib, vatalanib, and tarafenacin [1]. Researchers can employ cloperidone as a characterized substrate in in vitro metabolism assays to investigate CYP2C9 metabolic pathways, enzyme kinetics, or drug-drug interaction potential, with cross-reference to the established metabolite profile.

CNS Sedative Pharmacology in Non-Clinical Animal Models

For preclinical neuroscience studies requiring a quinazolinedione sedative with documented in vivo activity, cloperidone offers validated effects on motor coordination and locomotor activity in mice, plus behavioral sedation in dogs and cats [1]. These models provide a foundation for comparative pharmacology studies or investigations into non-dopaminergic sedative mechanisms.

CYP2C9-Related Cytotoxicity and Hepatotoxicity Research

Cloperidone exhibits measurable cytotoxicity (60% viability at 10 μM) on CYP2C9-expressing HepG2 cells, directly comparable to a panel of seven other inhibitors in the same assay [1]. This makes cloperidone a useful tool compound for mechanistic studies of CYP2C9-associated hepatotoxicity, enzyme-transfected cell models, and comparative cytotoxicity profiling across structurally diverse inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.